Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its complex structure, which includes an indole core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole core is of interest in the study of biological processes and the development of bioactive molecules.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For example, it may interact with G-protein coupled receptors (GPCRs) or inhibit specific enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate: This compound shares a similar structure but has a benzofuran core instead of an indole core.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents, showing antiviral activity.
Uniqueness
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the indole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
312584-74-0 |
---|---|
Molecular Formula |
C23H25NO4 |
Molecular Weight |
379.4g/mol |
IUPAC Name |
ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C23H25NO4/c1-6-27-23(26)21-16(5)24(14(2)3)20-12-11-18(13-19(20)21)28-22(25)17-9-7-15(4)8-10-17/h7-14H,6H2,1-5H3 |
InChI Key |
WNOXMOWWCVOMGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.